Morpholine, 4-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-
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Overview
Description
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring can be chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the morpholine ring: This step involves the reaction of the chlorinated pyrazole with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the morpholine ring may enhance the compound’s ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one: Lacks the morpholine ring, which may affect its biological activity and solubility.
1-(morpholin-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one: Similar structure but different substitution pattern, which may lead to different reactivity and applications.
Uniqueness
The unique combination of the pyrazole and morpholine rings in 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16ClN3O2 |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H16ClN3O2/c1-8-11(12)9(2)15(13-8)7-10(16)14-3-5-17-6-4-14/h3-7H2,1-2H3 |
InChI Key |
GBJXIMBFZBRNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCOCC2)C)Cl |
Origin of Product |
United States |
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